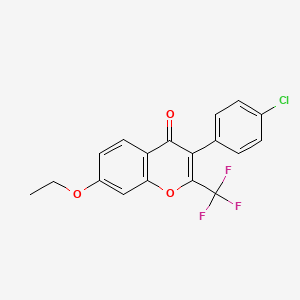![molecular formula C22H11Cl3O4 B3752560 [3-(2-Chlorophenyl)-4-oxochromen-7-yl] 3,4-dichlorobenzoate](/img/structure/B3752560.png)
[3-(2-Chlorophenyl)-4-oxochromen-7-yl] 3,4-dichlorobenzoate
Overview
Description
[3-(2-Chlorophenyl)-4-oxochromen-7-yl] 3,4-dichlorobenzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core structure, substituted with a 2-chlorophenyl group at the 3-position and a 3,4-dichlorobenzoate ester at the 7-position. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
The synthesis of [3-(2-Chlorophenyl)-4-oxochromen-7-yl] 3,4-dichlorobenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine in dichloromethane at room temperature . This reaction yields the desired ester product in high yield. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
[3-(2-Chlorophenyl)-4-oxochromen-7-yl] 3,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the chromen-4-one core or the ester group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions, to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[3-(2-Chlorophenyl)-4-oxochromen-7-yl] 3,4-dichlorobenzoate has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and mechanisms.
Medicine: It may have potential therapeutic applications, particularly in the development of new drugs with specific biological activities.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [3-(2-Chlorophenyl)-4-oxochromen-7-yl] 3,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
[3-(2-Chlorophenyl)-4-oxochromen-7-yl] 3,4-dichlorobenzoate can be compared with other similar compounds, such as:
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have various industrial and agricultural applications.
Spirocyclic oxindoles: These compounds contain a spirocyclic structure and are important in medicinal chemistry for their unique biological activities.
Organochlorines: A broad class of organic molecules containing chlorine, used in various industrial and pharmaceutical applications. The uniqueness of this compound lies in its specific substitution pattern and the combination of the chromen-4-one core with the dichlorobenzoate ester, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[3-(2-chlorophenyl)-4-oxochromen-7-yl] 3,4-dichlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H11Cl3O4/c23-17-4-2-1-3-14(17)16-11-28-20-10-13(6-7-15(20)21(16)26)29-22(27)12-5-8-18(24)19(25)9-12/h1-11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHZVIUQAHMXAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC(=C(C=C4)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H11Cl3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(4-chlorobenzyl)oxy]-3-(2-chlorophenyl)-4H-chromen-4-one](/img/structure/B3752477.png)
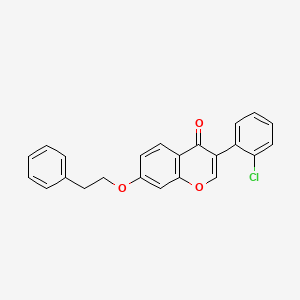
![benzyl {[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B3752485.png)
![[3-(2-Chlorophenyl)-4-oxochromen-7-yl] 2,2-diphenylacetate](/img/structure/B3752501.png)
![[3-(2-Chlorophenyl)-4-oxochromen-7-yl] 2-methylbenzoate](/img/structure/B3752510.png)
![[3-(2-Chlorophenyl)-4-oxochromen-7-yl] 3-methylbenzoate](/img/structure/B3752512.png)
![[3-(2-Chlorophenyl)-4-oxochromen-7-yl] 2,4-dichlorobenzoate](/img/structure/B3752522.png)

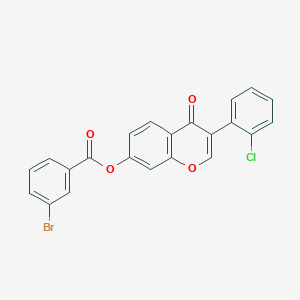
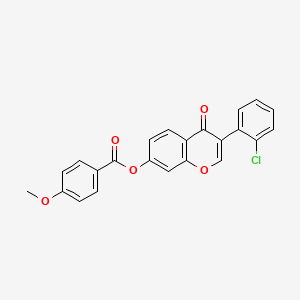
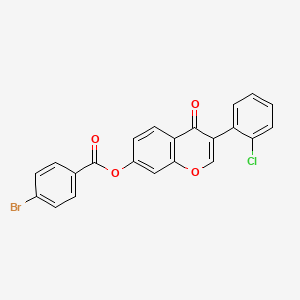
![butyl [3-(2-chlorophenyl)-4-oxochromen-7-yl] carbonate](/img/structure/B3752569.png)
![METHYL 2-[(3-{[1,1'-BIPHENYL]-4-YLOXY}-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL)OXY]ACETATE](/img/structure/B3752571.png)
